molecular formula C8H8BrClFN B13471331 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B13471331
M. Wt: 252.51 g/mol
InChI Key: ACOGAZHNBUMGGS-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination and fluorination of isoindole derivatives. One common method involves the reaction of 5-bromo-2,3-dihydro-1H-isoindole with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. It is known to act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis. This process is crucial for regulating protein levels within cells and can influence various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-isoindole-1-one
  • 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the isoindole ring enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-isoindole;hydrochloride

InChI

InChI=1S/C8H7BrFN.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H

InChI Key

ACOGAZHNBUMGGS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)Br)F.Cl

Origin of Product

United States

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